molecular formula C8H10O4 B065817 (2-oxooxolan-3-yl) 2-methylprop-2-enoate CAS No. 195000-66-9

(2-oxooxolan-3-yl) 2-methylprop-2-enoate

Cat. No. B065817
M. Wt: 170.16 g/mol
InChI Key: QSUJHKWXLIQKEY-UHFFFAOYSA-N
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Patent
US06537726B2

Procedure details

A vessel was charged with 100 g of α-bromo-γ-butyrolactone and 104.4 g of methacrylic acid(2.0 times the molar amount of α-bromo-γ-butyrolactone). Then, methyl isobutyl ketone in a weight three times the weight of α-bromo-γ-butyrolactone was added thereto to form a solution. To the solution was added dropwise 183.6 g of triethylamine(3.0 times the molar amount of α-bromo-γ-butyrolactone), followed by stirring for about 10 hours at room temperature. After filtration, the resulting organic layer was washed with an aqueous solution of 5 wt % sodium bicarbonate and then washed with water twice. The organic layer was concentrated to obtain α-methacryloyloxy-γ-butyrolactone represented by the following formula.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
104.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
183.6 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH:2]1[CH2:7][CH2:6][O:5][C:3]1=[O:4].[C:8]([OH:13])(=[O:12])[C:9]([CH3:11])=[CH2:10].C(C(C)=O)C(C)C>C(N(CC)CC)C>[C:8]([O:13][CH:2]1[CH2:7][CH2:6][O:5][C:3]1=[O:4])(=[O:12])[C:9]([CH3:11])=[CH2:10]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
BrC1C(=O)OCC1
Name
Quantity
104.4 g
Type
reactant
Smiles
C(C(=C)C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1C(=O)OCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)C(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1C(=O)OCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1C(=O)OCC1
Name
Quantity
183.6 g
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring for about 10 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a solution
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
the resulting organic layer was washed with an aqueous solution of 5 wt % sodium bicarbonate
WASH
Type
WASH
Details
washed with water twice
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(C(=C)C)(=O)OC1C(=O)OCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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